molecular formula C4H6Br2O2 B146538 trans-2,3-Dibromo-2-butene-1,4-diol CAS No. 3234-02-4

trans-2,3-Dibromo-2-butene-1,4-diol

Cat. No. B146538
CAS RN: 3234-02-4
M. Wt: 245.9 g/mol
InChI Key: MELXIJRBKWTTJH-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of brominated precursors and transition metal catalysts. For example, the reduction of trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium leads to a novel supramolecular structure, indicating that brominated compounds can participate in complex formation reactions . Additionally, the chlorination of trans-1,4-dichloro-2-butene yields solid and liquid isomers, suggesting that halogenated butenes can undergo further halogenation reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to trans-2,3-Dibromo-2-butene-1,4-diol can be quite complex. X-ray crystallography has been used to determine the structures of various trans-configured compounds, revealing different conformations such as chair-like and boat-like structures in disilacyclohexadiene rings . This indicates that the molecular structure of trans-2,3-Dibromo-2-butene-1,4-diol could also exhibit interesting conformational properties.

Chemical Reactions Analysis

Chemical reactions involving trans-configured compounds and brominated butenes are diverse. Stereospecific addition reactions have been observed, as well as reactions that proceed via interaction between the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO) of the reactants, leading to cycloaddition and ring expansion . The Suzuki–Miyaura coupling reactions using trans-configured palladium catalysts demonstrate the ability of these compounds to facilitate the formation of polyarylarenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-configured compounds and brominated butenes can be inferred from the reactions they undergo. For instance, the ability to form supramolecular structures suggests a certain level of stability and propensity for intermolecular interactions . The isomerization of 9,10-dihydro-9,10-disilaanthracenes upon irradiation indicates that trans-configured compounds can exhibit photochemical reactivity and reach equilibrium between different isomers . The high yields and turnover numbers in catalytic reactions also suggest that trans-configured compounds can be highly efficient catalysts .

Scientific Research Applications

  • Polymerization Tools

    • Summary of Application : “trans-2,3-Dibromo-2-butene-1,4-diol” is used as a polymerization tool . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
  • Surface Coating

    • Summary of Application : This compound is used for the manufacturing of various types of coatings, including repellency coating, lubrication coating, particle modification coating, adhesion promotion coating, and fluorescent coating .
  • Genetic Toxicity Evaluation

    • Summary of Application : “trans-2,3-Dibromo-2-butene-1,4-diol” has been evaluated for genetic toxicity in the Salmonella/E.coli Mutagenicity Test, also known as the Ames Test .
  • Synthesis of Unsaturated Polyether
    • Summary of Application : “trans-2,3-Dibromo-2-butene-1,4-diol” is used in the synthesis of unsaturated polytetrahydrofuran (UPTHF), a type of unsaturated polyether .
    • Methods of Application : The compound is used in condensation polymerization of cis-2-butene-1,4-diol and trans-1,4-dibromo-2-butene using potassium hydroxide (KOH) as a catalyst .
  • Chemical Intermediate

    • Summary of Application : “trans-2,3-Dibromo-2-butene-1,4-diol” is often used as a chemical intermediate in the synthesis of other chemicals .
  • Research Chemical

    • Summary of Application : This compound is often used as a research chemical in various scientific studies .

properties

IUPAC Name

(E)-2,3-dibromobut-2-ene-1,4-diol
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InChI

InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
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InChI Key

MELXIJRBKWTTJH-ONEGZZNKSA-N
Source PubChem
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Canonical SMILES

C(C(=C(CO)Br)Br)O
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Isomeric SMILES

C(/C(=C(/CO)\Br)/Br)O
Source PubChem
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Molecular Formula

C4H6Br2O2
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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DSSTOX Substance ID

DTXSID3024942
Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Molecular Weight

245.90 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Product Name

trans-2,3-Dibromo-2-butene-1,4-diol

CAS RN

3234-02-4, 21285-46-1
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Record name (2E)-2,3-Dibromo-2-butene-1,4-diol
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Record name Dibromobutenediol
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Record name 2,3-Dibromo-2-butene-1,4-diol, (E)-
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Record name 2,4-diol
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Record name 2-Butene-1,4-diol, 2,3-dibromo-
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Record name (E)-2,3-dibromo-2-butene-1,4-diol
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Melting Point

234 to 237 °F (NTP, 1992)
Record name TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RJ Tuama - Indonesian Journal of Chemistry - journal.ugm.ac.id
Poly (ethylene terephthalate)(PET) waste was depolymerized by trans-2, 3-dibromo-2-butene-1, 4-diol in the presence of manganese acetate as a catalyst using microwave irradiation …
Number of citations: 0 journal.ugm.ac.id
P Foureman, JM Mason, R Valencia… - Environmental and …, 1994 - Wiley Online Library
Fifty chemicals were tested for mutagenic activity in post‐meiotic and meiotic germ cells of male Drosophila melanogaster using the sex‐linked recessive lethal (SLRL) assay. As in the …
Number of citations: 69 onlinelibrary.wiley.com
H Jin - 2016 - search.proquest.com
All-carbon conjugated materials, the high electron-rich system, have attracted great interest for their outstanding electronic and optical properties. As a potential alternative, …
Number of citations: 1 search.proquest.com
AP Descomps - 2008 - munin.uit.no
The present work is on the total synthesis of a natural compound found in a mixture of secondary metabolite produced by an alga nearby the cost of Australia. The target molecule, the 4-…
Number of citations: 1 munin.uit.no
TJ Sundstrom - 2009 - search.proquest.com
Phosphoinositide-3-kinase (PI3K) plays an integral role in a cellular signaling transduction pathway which is ultimately responsible for cellular growth, differentiation, and apoptosis. …
Number of citations: 2 search.proquest.com
LH Keith, DB Walters - 2019 - books.google.com
This book is a compilation of experimentally determined solubility ranges of over 1,700 compounds in the National Toxicology Program's Chemical Repository. Each compound's …
Number of citations: 21 books.google.com

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